![molecular formula C14H18N2OS B2968979 N-(3-氰基-5-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异丁酰胺 CAS No. 475044-39-4](/img/structure/B2968979.png)

N-(3-氰基-5-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

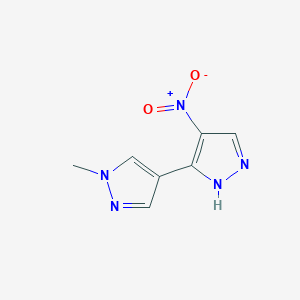

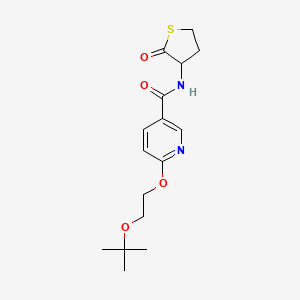

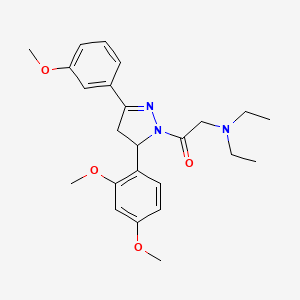

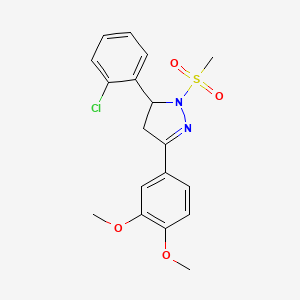

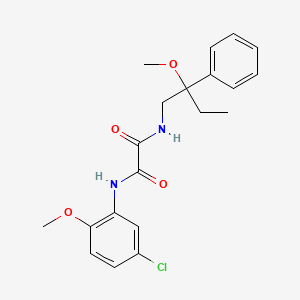

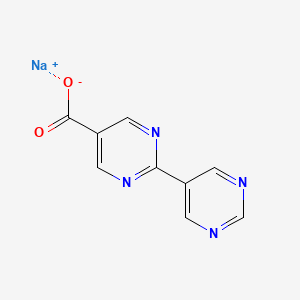

“N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They have been reported to be effective drugs in the current disease scenario, exhibiting biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .

Synthesis Analysis

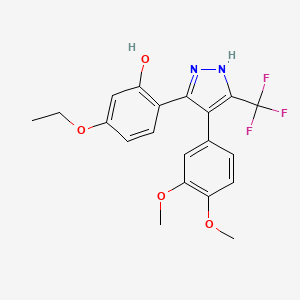

The synthesis of “N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isobutyramide” involves the acylation reaction of trifluoroacetic anhydride with 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile . This compound was prepared via a microwave-assisted Gewald reaction with K2CO3 as a heterogeneous solid base catalyst .Molecular Structure Analysis

The structure of the compound was confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . X-Ray diffraction analysis reveals that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .Chemical Reactions Analysis

The compound can react with active methylene reagents to afford the respective 2-oxopyridine derivatives . The reaction takes place via 1,3-dinucleophilic attack by the active methylene reagent on the acetamido 1,3-bielectrophilic moiety of the starting compound .科学研究应用

抗肿瘤活性

- 抗肿瘤评价合成:源自 2-氰基-N-(3-氰基-4,5,6,7-四氢苯并[b]噻吩-2-基)-乙酰胺的化合物,包括 N-(3-氰基-5-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异丁酰胺,已被合成并评价其抗肿瘤活性。这些化合物对各种人类癌细胞系表现出显著的抑制作用,包括乳腺腺癌、非小细胞肺癌和中枢神经系统癌症,展示了它们作为抗肿瘤剂的潜力 (Shams 等人,2010)。

光致变色性质

- 热不可逆光致变色系统:某些苯并[b]噻吩衍生物,包括所讨论的化合物,已被发现表现出热不可逆且抗疲劳的光致变色性质。这意味着它们可以响应光线改变颜色,即使经过反复循环后也能保持这种性质,使其在智能材料和光可切换设备等各种应用中具有潜在用途 (Uchida 等人,1990)。

杂环衍生物的合成

- 促进各种衍生物的合成:N-(3-氰基-5-甲基-4,5,6,7-四氢苯并[b]噻吩-2-基)异丁酰胺通过其基础结构,可用于合成多种杂环衍生物。这些衍生物包括具有噻吩、噻唑、吡唑和嘧啶环的衍生物。如此多样的合成应用突出了其在药物化学和药物设计中的实用性 (Mohamed 等人,2017)。

抗菌应用

- 抗菌评价合成:该化合物已被用作新型抗菌剂合成的前体。从中合成的衍生物对各种微生物表现出显着的活性,表明其在开发新的抗菌药物或治疗方法中的潜力 (Mahmoud 等人,2015)。

作用机制

未来方向

属性

IUPAC Name |

N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2OS/c1-8(2)13(17)16-14-11(7-15)10-6-9(3)4-5-12(10)18-14/h8-9H,4-6H2,1-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYZXSKROYHMOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)C(=C(S2)NC(=O)C(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-methoxy-5-methylbenzenesulfonyl)-3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2968896.png)

![N-(4-acetylphenyl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2968903.png)

![3-{[(anilinocarbonyl)oxy]imino}-N-phenylpropanamide](/img/structure/B2968907.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)methanesulfonamide](/img/structure/B2968910.png)

![Ethyl 2-((5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)acetate](/img/structure/B2968917.png)